molecular formula C20H24ClN3O4S B7694024 1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide

1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Cat. No. B7694024
M. Wt: 437.9 g/mol
InChI Key: IDFQDGVSYSENLH-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide is not fully understood. However, it has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting COX-2, 1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of tumor cells in vitro and in vivo. Additionally, 1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide has been found to have a neuroprotective effect in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide is its well-established synthesis method, which allows for easy access to the compound. Additionally, its wide range of biological activities makes it a potentially useful compound for a variety of experiments. However, one limitation of 1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide is its relatively low potency compared to other COX-2 inhibitors. This may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on 1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide. One possible direction is to further investigate its anti-tumor properties, as it has been found to inhibit the growth of tumor cells. Another direction is to explore its potential use as a neuroprotective agent, as it has been found to have a neuroprotective effect in animal models of stroke and traumatic brain injury. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide involves the reaction of 1-(3-chloro-4-methoxyphenyl)piperidin-4-amine with sulfonyl chloride. The resulting product is then treated with ammonium carbonate to yield 1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide. This synthesis method has been well-established and has been used in numerous studies.

Scientific Research Applications

1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. These properties make it a potentially useful compound for the treatment of various diseases and conditions.

properties

IUPAC Name

1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-2-28-19-6-5-17(12-18(19)21)29(26,27)24-10-7-16(8-11-24)20(25)23-14-15-4-3-9-22-13-15/h3-6,9,12-13,16H,2,7-8,10-11,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFQDGVSYSENLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~4~-(3-pyridylmethyl)-4-piperidinecarboxamide

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